

Spectroscopic Analysis of 1-(2-Ethoxyethyl)-1,4diazepane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-(2-Ethoxyethyl)-1,4-diazepane	
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This technical guide provides a summary of available spectroscopic data for the compound **1- (2-Ethoxyethyl)-1,4-diazepane**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document focuses on predicted data and information from closely related analogs. The provided information is intended to serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

1-(2-Ethoxyethyl)-1,4-diazepane is a substituted diazepane derivative. The core structure consists of a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a 2-ethoxyethyl group attached to one of the nitrogen atoms.

Property	Value
Molecular Formula	C ₉ H ₂₀ N ₂ O
Molecular Weight	172.27 g/mol
IUPAC Name	1-(2-ethoxyethyl)-1,4-diazepane

Predicted Spectroscopic Data



In the absence of direct experimental data, computational predictions can offer valuable insights into the expected spectroscopic characteristics of **1-(2-Ethoxyethyl)-1,4-diazepane**.

Mass Spectrometry (MS)

Predictive models for a close analog, 1-(2-methoxyethyl)-1,4-diazepane, suggest the following potential adducts in mass spectrometry analysis. These can serve as a reference for interpreting the mass spectrum of the ethoxy analog.

Adduct	Predicted m/z
[M+H] ⁺	159.14918
[M+Na] ⁺	181.13112
[M-H] ⁻	157.13462
[M+NH ₄] ⁺	176.17572
[M+K] ⁺	197.10506
[M]+	158.14135

Data based on the predicted values for 1-(2-methoxyethyl)-1,4-diazepane.

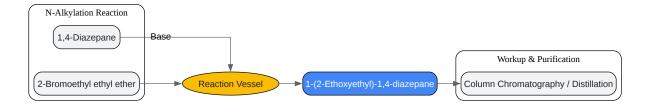
Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **1-(2-Ethoxyethyl)-1,4-diazepane** are not available, general methodologies for the characterization of similar organic molecules are well-established.

General Synthesis Workflow

The synthesis of substituted diazepanes often involves the reaction of a suitable diamine with an appropriate electrophile. A potential synthetic route to **1-(2-Ethoxyethyl)-1,4-diazepane** could involve the N-alkylation of 1,4-diazepane (homopiperazine) with 2-bromoethyl ethyl ether.



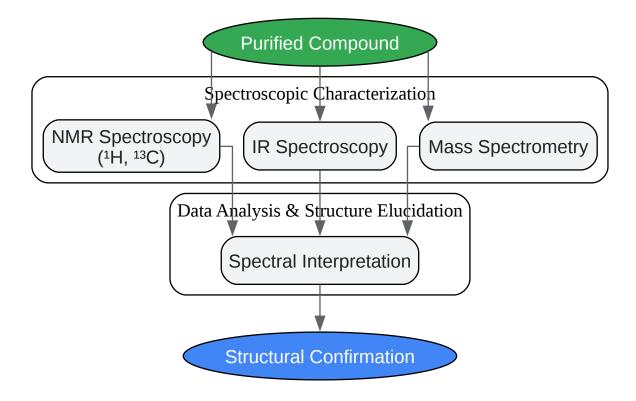


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Caption: General synthetic workflow for 1-(2-Ethoxyethyl)-1,4-diazepane.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound would typically be subjected to a series of spectroscopic analyses to confirm its identity and purity.



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Caption: Standard workflow for spectroscopic analysis of a synthesized compound.

Conclusion

The data presented in this guide are based on predictions and information from closely related compounds due to the current lack of direct experimental spectroscopic data for **1-(2-Ethoxyethyl)-1,4-diazepane** in the public domain. Researchers working with this compound are encouraged to perform full spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile. The provided information and workflows serve as a preliminary resource to guide synthetic and analytical efforts.

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